Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate
Description
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate (IUPAC name: methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate) is a nicotinic acid derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position, a hydroxyl (-OH) group at the 5-position, and a methyl ester at the 3-position of the pyridine ring. Its molecular formula is C₈H₆F₃NO₃, with a molar mass of 221.13 g/mol . The compound is commercially available as a powder with 95% purity, stored at room temperature, and is utilized in pharmaceutical and agrochemical research due to its structural versatility .
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group introduces polarity, influencing solubility and reactivity. This balance makes it a valuable intermediate in drug discovery and organic synthesis.
Properties
IUPAC Name |
methyl 5-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(13)3-12-6(5)8(9,10)11/h2-3,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXYJBLBYPGRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate typically involves the esterification of 5-hydroxy-2-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-2-(trifluoromethyl)nicotinate.
Reduction: Formation of 5-hydroxy-2-(difluoromethyl)nicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogues and their properties:
Key Observations:
- Functional Group Impact :
Biological Activity
Methyl 5-hydroxy-2-(trifluoromethyl)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl group and a trifluoromethyl group. The presence of the trifluoromethyl group enhances its lipophilicity, allowing for better penetration through cellular membranes, which is crucial for its biological activity .
This compound may exert its biological effects by interacting with specific enzymes and receptors. The trifluoromethyl group is believed to enhance the compound's ability to bind to these molecular targets, modulating their activity. This modulation can lead to various biological effects, including antimicrobial and anti-inflammatory properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these activities have been reported to range from 6 to 25 µg/mL against pathogens such as E. coli and S. aureus .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It is thought to inhibit certain enzymes involved in inflammatory pathways, which can reduce inflammation in biological systems. This effect is particularly relevant in the development of therapeutic agents aimed at treating inflammatory diseases .
Study on Antimicrobial Efficacy
In a recent study, this compound was tested against various bacterial strains. The results indicated that the compound had a notable zone of inhibition ranging from 10 to 29 mm against C. albicans and other dermophytes, showcasing its potential as an antimicrobial agent .
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 14 | 12 |
| S. aureus | 11 | 10 |
| C. albicans | 20 | 6 |
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound demonstrated significant reductions in inflammatory markers in cell cultures treated with the compound. The findings suggest that this compound could be further explored as a therapeutic agent for conditions characterized by inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
